Cas no 19728-88-2 (Methiothepin Maleate)

Methiothepin Maleate is a selective serotonin receptor antagonist, primarily targeting 5-HT1 and 5-HT2 receptor subtypes. This compound is widely utilized in pharmacological research to study serotonin-mediated pathways due to its high affinity and specificity. Its maleate salt form enhances solubility and stability, making it suitable for in vitro and in vivo applications. Methiothepin Maleate is particularly valuable in neuropharmacology for investigating serotonin's role in CNS disorders, including depression, anxiety, and schizophrenia. The compound's well-characterized antagonistic properties ensure reliable experimental outcomes, supporting mechanistic studies and drug development efforts. It is commonly employed in receptor binding assays and functional studies to elucidate serotonin receptor dynamics.
Methiothepin Maleate structure
Methiothepin Maleate structure
商品名:Methiothepin Maleate
CAS番号:19728-88-2
MF:C20H24N2S2
メガワット:356.54796
CID:141706
PubChem ID:5358812

Methiothepin Maleate 化学的及び物理的性質

名前と識別子

    • Ro 8-6837
    • Methiothepin maleate
    • methiothepin hydrogen maleate
    • Metitepine maleate
    • metitepinmaleate
    • N6-Cyclopentyladenosine
    • f)thiepin,10,11-dihydro-8-methylthio-10-(4-methylpiperazino)-dibenzo(hyd
    • f)thiepin,10,11-dihydro-10-(4-methylpiperazino)-8-methylthio-dibenzo(hyd
    • 1-(10,11-dihydro-8-methylthiodibenzo(b,f)thiepin-10-yl)-4-methyl-piperazin
    • 8-methylthio-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepinmaleate
    • 1-[10,11-DIHYDRO-8-(METHYLTHIO)DIBENZO[B,F]THIEPIN-10-YL]-4-METHYLPIPERAZINE MALEATE
    • Dibenzo(B,F)thiepin, 10,11-dihydro-8-methylthio-10-(4-methylpiperazino)-, hydrogen maleate
    • 1-(10,11-Dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-4-methylpiperazine maleate
    • PIPERAZINE, 1-(10,11-DIHYDRO-8-(METHYLTHIO)DIBENZO(B,F)THIEPIN-10-YL)-4-METHYL-, (Z)-2-BUTENEDIOATE (1:1)
    • UNII-LVP2XBC3GA
    • PIPERAZINE, 1-(10,11-DIHYDRO-8-(METHYLTHIO)DIBENZO(B,F)THIEPIN-10-YL)-4-METHYL-, MALEATE (1:1)
    • AS-16941
    • 1-methyl-4-[8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]piperazinediium (2Z)-but-2-enedioate
    • 1-methyl-4-[8-(methylthio)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]piperazinediium (2Z)-but-2-enedioate
    • Piperazine,11-dihydro-8-(methylthio)dibenzo[b,f]thiepin-10-yl]-4-methyl-, (+)-, (Z)-2-butenedioate (1:1)
    • CHEMBL1358918
    • METITEPINE MALEATE [MI]
    • HMS3411G14
    • Q27133119
    • MLS000756636
    • Piperazine, 1-[10,11-dihydro-8-(methylthio)dibenzo[b,f]thiepin-10-yl]-4-methyl-, (2Z)-2-butenedioate (1:1)
    • Methiothepin (maleate)
    • NCGC00095921-01
    • 1-methyl-4-[8-(methylthio)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]piperazine maleate
    • DTXSID8042630
    • Piperazine, 1-(10,11-dihydro-8-methylthiodibenzo(b,f)thiepin-10-yl)-4-methyl-, maleate (1:1)
    • HMS3675G14
    • SPECTRUM1503637
    • 19728-88-2
    • SR-01000075560
    • HMS1569K11
    • VUFB 6276
    • HMS2096K11
    • Metitepin maleate
    • SCHEMBL2048660
    • AKOS024458571
    • CCG-39505
    • 1-methyl-4-[8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]piperazine maleate
    • HMS502N15
    • HY-101009
    • PIPERAZINE, 1-(10,11-DIHYDRO-8-(METHYLTHIO)DIBENZO(B,F)THIEPIN-10-YL)-4-METHYL-, (2Z)-2-BUTENEDIOATE (1:1)
    • HMS3713K11
    • NSC-281816
    • CS-0020689
    • 8-Methylthio-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate
    • Prestwick_739
    • (Z)-but-2-enedioic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine
    • CHEBI:64202
    • SR-01000075560-8
    • NSC281816
    • (.+-.)-Metitepine maleate,11-dihydro-8-(methylthio)dibenzo[b,f]thiepin-10-yl]-4-methyl-, (.+-.)-, (Z)-2-butenedioate (1:1)
    • LVP2XBC3GA
    • SR-01000075560-7
    • Pharmakon1600-01503637
    • 1-[10,11-Dihydro-8-(methylthio)dibenzo(Z)[b,f]thiepin-10-yl]-4-methylpiperazine maleate
    • NSC759875
    • Dibenzo(b,f)thiepin, 10,11-dihydro-10-(4-methylpiperazino)-8-methylthio-, hydrogen maleate
    • 1-methyl-4-[8-(methylthio)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]piperazine (2Z)-but-2-enedioate
    • 1-methyl-4-[8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]piperazine (2Z)-but-2-enedioate
    • EX-A9505A
    • DA-75453
    • DTXCID6022630
    • 1-methyl-4-(8-(methylsulfanyl)-10,11-dihydrodibenzo(b,f)thiepin-10-yl)piperazine maleate
    • Maleate, Methiothepin
    • 1-methyl-4-(8-(methylsulfanyl)-10,11-dihydrodibenzo(b,f)thiepin-10-yl)piperazinediium (2Z)-but-2-enedioate
    • 1-methyl-4-(8-(methylthio)-10,11-dihydrodibenzo(b,f)thiepin-10-yl)piperazine maleate
    • 1-methyl-4-(8-(methylthio)-10,11-dihydrodibenzo(b,f)thiepin-10-yl)piperazine (2Z)-but-2-enedioate
    • 1-methyl-4-(8-(methylsulfanyl)-10,11-dihydrodibenzo(b,f)thiepin-10-yl)piperazine (2Z)-but-2-enedioate
    • 1-methyl-4-(8-(methylthio)-10,11-dihydrodibenzo(b,f)thiepin-10-yl)piperazinediium (2Z)-but-2-enedioate
    • Methiothepin Maleate
    • インチ: InChI=1S/C20H24N2S2/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20/h3-8,14,18H,9-13H2,1-2H3
    • InChIKey: RLJFTICUTYVZDG-UHFFFAOYSA-N
    • ほほえんだ: CSC1C=CC2=C(C(N3CCN(C)CC3)CC3=CC=CC=C3S2)C=1

計算された属性

  • せいみつぶんしりょう: 472.14900
  • どういたいしつりょう: 472.14904973g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 32
  • 回転可能化学結合数: 4
  • 複雑さ: 529
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 132Ų

じっけんとくせい

  • ゆうかいてん: 171-173°
  • PSA: 131.68000
  • LogP: 3.99190

Methiothepin Maleate セキュリティ情報

  • どくせい:LD5O in mice (mg/kg): 51 i.v.; 94 orally (Jilek)

Methiothepin Maleate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M911991-20mg
Methiothepin maleate
19728-88-2 98%
20mg
¥1,726.20 2022-01-13
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4375-50 mg
Methiothepin maleate
19728-88-2 98.0%
50mg
¥600.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4375-100 mg
Methiothepin maleate
19728-88-2 98.0%
100MG
¥1100.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4375-10mg
Methiothepin maleate
19728-88-2
10mg
¥ 220 2023-09-07
1PlusChem
1P002B64-10mg
Piperazine, 1-[10,11-dihydro-8-(methylthio)dibenzo[b,f]thiepin-10-yl]-4-methyl-, (2Z)-2-butenedioate (1:1)
19728-88-2 ≥98%
10mg
$28.00 2025-03-20
A2B Chem LLC
AB06988-100mg
Methiothepin maleate
19728-88-2 ≥98%
100mg
$166.00 2024-04-20
A2B Chem LLC
AB06988-10mg
Methiothepin maleate
19728-88-2 ≥98%
10mg
$29.00 2024-04-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4375-100mg
Methiothepin maleate
19728-88-2
100mg
¥ 1100 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4375-500 mg
Methiothepin maleate
19728-88-2 98.0%
500MG
¥4100.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci18962-50mg
Methiothepin maleate
19728-88-2 98%
50mg
¥882.00 2023-09-09

Methiothepin Maleate 関連文献

Methiothepin Maleateに関する追加情報

Methiothepin Maleate (CAS No. 19728-88-2): An Overview of Its Properties, Applications, and Recent Research

Methiothepin Maleate (CAS No. 19728-88-2) is a well-characterized compound with significant applications in the pharmaceutical and research fields. This compound, also known as 1-methyl-3-(3-methylthiophenyl)-1,4,5,6-tetrahydro-2H-pyrazino[1,2-a]pyrazine maleate, is a potent and selective serotonin receptor antagonist. Its unique chemical structure and pharmacological properties make it a valuable tool in both basic research and clinical settings.

The chemical structure of Methiothepin Maleate consists of a tetrahydroquinazoline core with a methylthiophenyl substituent and a maleate salt. This structure confers the compound with high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. The maleate salt form enhances its solubility and stability, making it suitable for various formulations.

In terms of its pharmacological profile, Methiothepin Maleate exhibits potent antagonistic activity against serotonin receptors. This property has been extensively studied in both in vitro and in vivo models. For instance, studies have shown that Methiothepin Maleate can effectively block serotonin-induced contractions in isolated blood vessels, highlighting its potential as a therapeutic agent for cardiovascular disorders.

Recent research has also explored the potential of Methiothepin Maleate in the treatment of psychiatric disorders. A study published in the Journal of Psychopharmacology demonstrated that Methiothepin Maleate could alleviate symptoms of anxiety and depression in animal models by modulating serotonin signaling pathways. These findings suggest that Methiothepin Maleate may have therapeutic potential in treating mood disorders.

In addition to its pharmacological properties, the safety profile of Methiothepin Maleate has been well-documented. Preclinical studies have shown that it is generally well-tolerated at therapeutic doses, with minimal side effects. However, as with any pharmaceutical compound, careful dosing and monitoring are essential to ensure patient safety.

The clinical applications of Methiothepin Maleate are diverse. It has been used in clinical trials to investigate its efficacy in treating various conditions, including hypertension, migraine headaches, and anxiety disorders. One notable clinical trial evaluated the use of Methiothepin Maleate in reducing blood pressure in hypertensive patients. The results were promising, showing significant reductions in systolic and diastolic blood pressure without severe adverse effects.

Beyond its therapeutic applications, Methiothepin Maleate is also a valuable tool in research settings. Its selective antagonism of serotonin receptors makes it an important reagent for studying the role of serotonin in various physiological processes. Researchers often use it to investigate the mechanisms underlying serotonin-mediated behaviors and pathologies.

The synthesis of Methiothepin Maleate involves several steps, including the formation of the tetrahydroquinazoline core and the introduction of the methylthiophenyl substituent. The final step involves the formation of the maleate salt to enhance solubility and stability. Advances in synthetic chemistry have made it possible to produce high-purity batches of Methiothepin Maleate, ensuring consistent quality for both research and clinical use.

In conclusion, Methiothepin Maleate (CAS No. 19728-88-2) is a versatile compound with significant potential in both research and clinical applications. Its potent antagonistic activity against serotonin receptors makes it a valuable tool for investigating serotonin signaling pathways and developing new therapeutic strategies for various disorders. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, further solidifying its importance in the field of pharmaceutical science.

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